molecular formula C8H15ClN2 B13584037 2,2-Dimethylpiperidine-4-carbonitrilehydrochloride

2,2-Dimethylpiperidine-4-carbonitrilehydrochloride

Cat. No.: B13584037
M. Wt: 174.67 g/mol
InChI Key: MEENERRYJHRCMQ-UHFFFAOYSA-N
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Description

2,2-Dimethylpiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpiperidine-4-carbonitrile hydrochloride typically involves the reaction of 2,2-dimethylpiperidine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpiperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethylpiperidine-4-carbonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethylpiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylpiperidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research .

Properties

Molecular Formula

C8H15ClN2

Molecular Weight

174.67 g/mol

IUPAC Name

2,2-dimethylpiperidine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C8H14N2.ClH/c1-8(2)5-7(6-9)3-4-10-8;/h7,10H,3-5H2,1-2H3;1H

InChI Key

MEENERRYJHRCMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)C#N)C.Cl

Origin of Product

United States

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